![molecular formula C14H12N2O B130945 (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one CAS No. 847926-88-9](/img/structure/B130945.png)
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Übersicht
Beschreibung
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is a chiral compound with a unique structure that includes a dibenzoazepine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one typically involves the following steps:
Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by separation of diastereomers formed with chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Oxidation Reactions
The compound undergoes oxidation at both the aromatic rings and the amino group:
-
Aromatic ring oxidation : Reactions with potassium permanganate (KMnO₄) in acidic media yield hydroxylated derivatives. For example, oxidation at the 4-position produces a quinone-like structure.
-
Amino group oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracids generates N-oxides, which are stabilized by conjugation with the aromatic system .
Key conditions :
-
KMnO₄ in H₂SO₄/H₂O at 60–80°C
-
H₂O₂ in acetic acid at room temperature
Reduction Reactions
The lactam carbonyl group and aromatic rings are susceptible to reduction:
-
Lactam reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the carbonyl to a secondary amine, forming 5,6,7,8-tetrahydrodibenzo[b,d]azepine derivatives.
-
Aromatic ring hydrogenation : Catalytic hydrogenation (Pd/C, H₂) partially saturates the benzene rings under high pressure (3–5 atm) .
Typical yields :
Reaction Type | Reagent/Conditions | Yield (%) |
---|---|---|
Lactam reduction | LiAlH₄, Et₂O, 0°C → RT | 85–92 |
Ring hydrogenation | 10% Pd/C, H₂, 50 psi | 70–78 |
Substitution Reactions
The amino group participates in nucleophilic substitutions and acylations:
N-Acylation
Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in THF/pyridine to form N-acyl derivatives. Steric effects from the (S)-configuration influence reaction rates :
python# Example: Synthesis of N-acetyl derivative (S)-7-Amino-dibenzoazepinone + AcCl → N-Acetyl-dibenzoazepinone (98% yield)
Halogenation
Electrophilic substitution with bromine (Br₂) in CH₂Cl₂ occurs at the para position of the benzene rings. The amino group directs regioselectivity :
Halogen | Reagent | Position | Yield (%) |
---|---|---|---|
Br | Br₂, CH₂Cl₂, 0°C | C4 | 88 |
Stereochemical Considerations
The (S)-configuration introduces axial chirality, affecting reaction outcomes:
Atropisomer Stability
N-Acyl derivatives exhibit stable atropisomers due to restricted rotation around the Ar–NC(=O) bond. Energy barriers (ΔG‡) were measured via chiral HPLC :
Derivative | R Group | ΔG‡ (kJ/mol) |
---|---|---|
2a | Acetyl | 121 |
2b | 3-Cl-Benzoyl | 109 |
2c | 4-Me-Benzoyl | 106 |
Biological Relevance
Atropisomers show divergent Kv1.3 potassium channel inhibition :
Compound | IC₅₀ (Peak Current, µM) | IC₅₀ (End Current, µM) |
---|---|---|
(−)-2c | 20.2 | 3.88 |
(+)-2c | >30 | 6.18 |
Industrial-Scale Reactions
-
Friedel-Crafts cyclization : Used in large-scale synthesis, leveraging AlCl₃ catalysis for ring closure (85–90% yield) .
-
Crystallization-induced dynamic resolution (CIDR) : Resolves enantiomers using Boc-D-phenylalanine and 3,5-dichlorosalicylaldehyde, achieving 98.5% enantiomeric excess .
Degradation Pathways
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Potential Drug Development:
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one serves as a crucial scaffold for the synthesis of γ-secretase inhibitors, which are being investigated for their potential in treating Alzheimer's disease and certain cancers. These inhibitors target the cleavage of amyloid precursor protein (APP), thereby reducing β-amyloid levels associated with Alzheimer's pathology . The compound's ability to form derivatives that exhibit varying pharmacological properties enhances its therapeutic potential.
Pharmacological Properties:
Research indicates that derivatives of this compound may possess diverse biological activities, including:
- Anticancer Activity: Studies have shown that dibenzo derivatives can inhibit cancer cell proliferation and may possess anti-carcinogenic properties .
- Neurological Applications: Its derivatives are being explored for potential use in treating neurological disorders due to their interactions with neurotransmitter systems .
- Immunosuppressive Effects: Certain derivatives have demonstrated the ability to inhibit potassium channels in T cells, suggesting potential applications in autoimmune disease treatment .
Biological Research
Biological Activity Studies:
The compound has been studied for its interactions with various biological targets:
- Enzyme Inhibition: Theoretical evaluations have demonstrated that dibenzo derivatives can interact with enzymes such as 5α-reductase, potentially leading to therapeutic applications in prostate cancer management .
- Binding Affinity Studies: Computational docking studies have provided insights into the binding affinities of these compounds with specific protein targets, aiding in the design of more effective inhibitors .
Chemical Synthesis
Synthetic Methodologies:
The synthesis of this compound can be achieved through various methods:
- Crystallization-Induced Dynamic Resolution (CIDR): This method has been highlighted for its efficiency in obtaining enantiomerically pure compounds. It utilizes a racemization catalyst and a chiral resolving agent to achieve high yields and purity .
- Palladium-Catalyzed Reactions: These reactions are employed to synthesize various derivatives, enhancing the compound's applicability in medicinal chemistry.
Industrial Applications
Chemical Industry Uses:
Beyond medicinal applications, this compound is utilized in the production of dyes and pigments. Its unique structure allows it to serve as a precursor for synthesizing various industrial chemicals that require complex organic molecules as building blocks.
Wirkmechanismus
The mechanism of action of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzoazepine Derivatives: Compounds with similar core structures but different functional groups.
Tricyclic Antidepressants: Such as amitriptyline and imipramine, which share structural similarities.
Uniqueness
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is unique due to its specific chiral configuration and the presence of an amino group, which can significantly influence its biological activity and chemical reactivity compared to other dibenzoazepine derivatives.
Biologische Aktivität
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in neuropharmacology and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Structural Characteristics
This compound features a complex bicyclic structure with an amino group at the 7-position and a carbonyl group at the 6-position. Its molecular formula is CHNO, with a molecular weight of approximately 224.26 g/mol. The compound exhibits dynamic axial chirality, which may influence its biological interactions and pharmacological effects.
The primary mechanism through which this compound exerts its effects involves modulation of neurotransmitter systems and inhibition of γ-secretase activity. This inhibition is particularly relevant in the context of Alzheimer’s disease, where the compound is utilized as a building block for γ-secretase inhibitors. By interfering with the amyloidogenic processing pathway of amyloid precursor protein (APP), it reduces the production of β-amyloid peptide, which is implicated in Alzheimer's pathology.
Neuropharmacological Effects
Research indicates that this compound may influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and anxiety. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in psychopharmacology.
Anticancer Properties
Preliminary studies have indicated that derivatives of dibenzo compounds can exhibit anti-cancerogenic activity. For example, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. The specific mechanisms may involve enzyme inhibition or receptor modulation that disrupts cancer cell signaling pathways .
Case Studies and Research Findings
- Inhibition of γ-Secretase : A study demonstrated that this compound effectively inhibits γ-secretase activity in vitro, leading to decreased production of β-amyloid peptides in cellular models. This finding supports its potential use in Alzheimer's disease therapies.
- Interaction with Receptors : Docking studies have shown that the compound interacts favorably with various receptors involved in neurotransmission. The binding affinity and selectivity towards specific receptor subtypes highlight its potential as a therapeutic agent for neuropsychiatric disorders .
- Toxicity and Biochemical Analysis : Toxicity evaluations reveal that while this compound shows promising biological activity, comprehensive studies on its long-term effects and safety profiles are still needed. Current data suggest limited adverse effects at therapeutic doses; however, further research is warranted to establish safety parameters in clinical settings.
Data Tables
Eigenschaften
IUPAC Name |
(7S)-7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDGAHURPWFSKR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H](C(=O)NC3=CC=CC=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648657 | |
Record name | (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847926-88-9 | |
Record name | (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystallization-induced dynamic resolution (CIDR) method used in synthesizing (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one?
A1: The research highlights the use of CIDR as a highly efficient method for obtaining enantiomerically pure this compound [, ]. This technique utilizes a racemization catalyst (3,5-dichlorosalicylaldehyde) alongside a chiral resolving agent (Boc-d-phenylalanine) to selectively crystallize the desired (S)-enantiomer from a racemic mixture. This process offers a significant advantage over traditional resolution methods, as it allows for a theoretical yield of 100% of the desired enantiomer []. This increased efficiency makes it a valuable approach for large-scale synthesis of this compound, a key component in the development of γ-secretase inhibitors.
Q2: Why is this compound considered an important scaffold for γ-secretase inhibitors?
A2: this compound serves as a key structural element in the development of γ-secretase inhibitors []. Though the provided research does not delve into the specific interactions, it highlights the compound's role as a building block for these inhibitors. Further research is needed to fully understand how modifications to this scaffold influence the activity and selectivity of the resulting γ-secretase inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.